
4,4-Dimethylpent-1-yn-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpent-1-yn-3-amine is an organic compound with the molecular formula C7H13N. It is characterized by the presence of a triple bond between the first and second carbon atoms and an amine group attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpent-1-yn-3-amine typically involves the alkylation of a suitable alkyne precursor with an amine. One common method is the reaction of 4,4-dimethylpent-1-yne with ammonia or a primary amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne and facilitate nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylpent-1-yn-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alkenes or alkanes.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
4,4-Dimethylpent-1-yn-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylpent-1-yn-3-amine depends on its specific application. In general, the compound can act as a nucleophile due to the presence of the amine group, which can donate a pair of electrons to electrophilic centers. The triple bond also provides a site for various addition reactions. Molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpent-1-yne: Lacks the amine group, making it less reactive in nucleophilic substitution reactions.
3-Amino-4,4-dimethylpent-1-yne: Similar structure but with the amine group attached to a different carbon atom, leading to different reactivity and applications.
Uniqueness
4,4-Dimethylpent-1-yn-3-amine is unique due to the combination of a triple bond and an amine group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
4,4-dimethylpent-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-5-6(8)7(2,3)4/h1,6H,8H2,2-4H3 |
Clé InChI |
PMWAAXIXEBSFCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Ethyl(methyl)amino]butan-2-ol](/img/structure/B13236777.png)
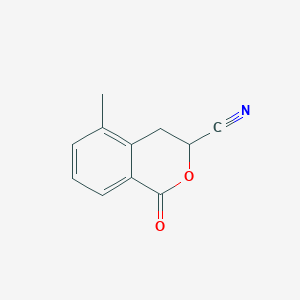
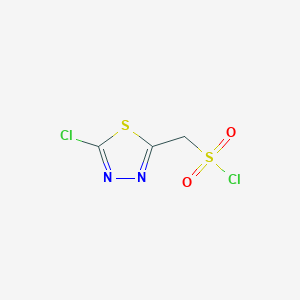
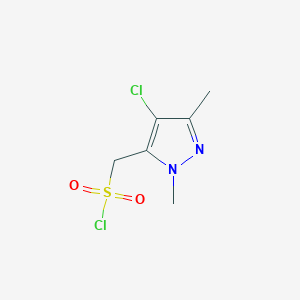
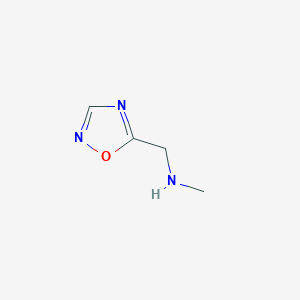
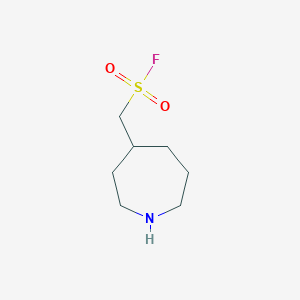
![2-[(3-Iodophenyl)methoxy]acetic acid](/img/structure/B13236821.png)
![3-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B13236835.png)
![1-Propyl-6-sulfanyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13236843.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B13236848.png)
![5H,6H,7H,8H,9H-Pyrido[2,3-d]azepine-2-carbonitrile](/img/structure/B13236855.png)

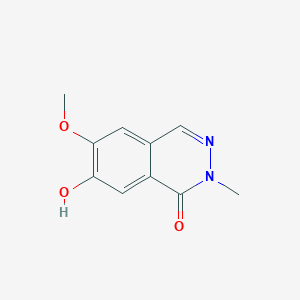
![4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236882.png)
